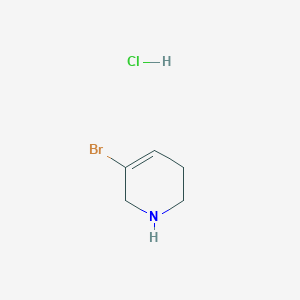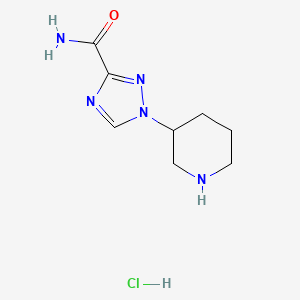
2-Bromo-5-butoxypyridine
Übersicht
Beschreibung
2-Bromo-5-butoxypyridine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are substituted with bromine and butoxy groups, respectively. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-butoxypyridine typically involves the bromination of 5-butoxypyridine. One common method is the reaction of 5-butoxypyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction proceeds as follows:
C9H11NO+Br2→C9H12BrNO+HBr
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-butoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using an amine can yield an aminopyridine derivative.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-butoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromopyridine: Another brominated pyridine derivative, used in similar coupling reactions.
2-Bromo-5-chloropyridine: Used in the synthesis of novel halopyridinylboronic acids and esters.
Uniqueness
2-Bromo-5-butoxypyridine is unique due to the presence of the butoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of specific organic compounds that require this functional group.
Eigenschaften
IUPAC Name |
2-bromo-5-butoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOZIGCXKARPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride](/img/structure/B1382881.png)

![7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1382885.png)

![(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1382887.png)
![(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382888.png)


![tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride](/img/structure/B1382894.png)

![N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride](/img/structure/B1382897.png)


